

Application Note: NMR Techniques for Structure Elucidation of 2-Morpholinoisonicotinic Acid

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Compound of Interest

Compound Name: 2-Morpholinoisonicotinic acid

Cat. No.: B1272031

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Morpholinoisonicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug development, often synthesized from precursors like 2-chloronicotinic acid.^{[1][2]} Its structure combines a pyridine carboxylic acid (isonicotinic acid) moiety with a morpholine ring, making it a valuable scaffold. Unambiguous structure confirmation is a critical step following synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.^{[3][4]} This application note provides a detailed overview and experimental protocols for the complete structure elucidation of **2-Morpholinoisonicotinic acid** using a suite of modern NMR techniques.

Principle of Structure Elucidation by NMR

The structure of an organic molecule is determined by piecing together information about its carbon skeleton and the attached protons. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular connectivity.^[5]

- 1D NMR (¹H, ¹³C): Provides information about the chemical environment and number of different types of protons and carbons in the molecule.

- 2D NMR (COSY, HSQC, HMBC): Reveals connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons.[6]

Predicted NMR Data for 2-Morpholinoisonicotinic Acid

The following tables summarize the predicted NMR data for **2-Morpholinoisonicotinic acid** dissolved in a suitable solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Label	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	7.85	d	7.0	1H
H-5	7.05	dd	7.0, 1.5	1H
H-6	8.20	d	1.5	1H
H-2'/6'	3.50	t	4.8	4H
H-3'/5'	3.70	t	4.8	4H
COOH	13.0 (broad)	s	-	1H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Label	Chemical Shift (δ , ppm)
C-2	160.5
C-3	108.0
C-4	145.0
C-5	118.0
C-6	152.0
C-2'/6'	45.0
C-3'/5'	66.5
COOH	168.0

Table 3: Key Predicted 2D NMR Correlations

Proton (δ , ppm)	COSY (^1H - ^1H) Correlations (δ , ppm)	HSQC (^1H - ^{13}C) Correlations (δ , ppm)	HMBC (^1H - ^{13}C) Correlations (δ , ppm)
H-3 (7.85)	H-5 (7.05)	C-3 (108.0)	C-2, C-4, C-5, COOH
H-5 (7.05)	H-3 (7.85), H-6 (8.20)	C-5 (118.0)	C-3, C-4, C-6
H-6 (8.20)	H-5 (7.05)	C-6 (152.0)	C-2, C-4, C-5
H-2'/6' (3.50)	H-3'/5' (3.70)	C-2'/6' (45.0)	C-2, C-3'/5'
H-3'/5' (3.70)	H-2'/6' (3.50)	C-3'/5' (66.5)	C-2'/6'

Experimental Protocols

Sample Preparation

- Weigh approximately 10-20 mg of synthesized **2-Morpholinoisonicotinic acid**.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Vortex the mixture until the sample is fully dissolved.

- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

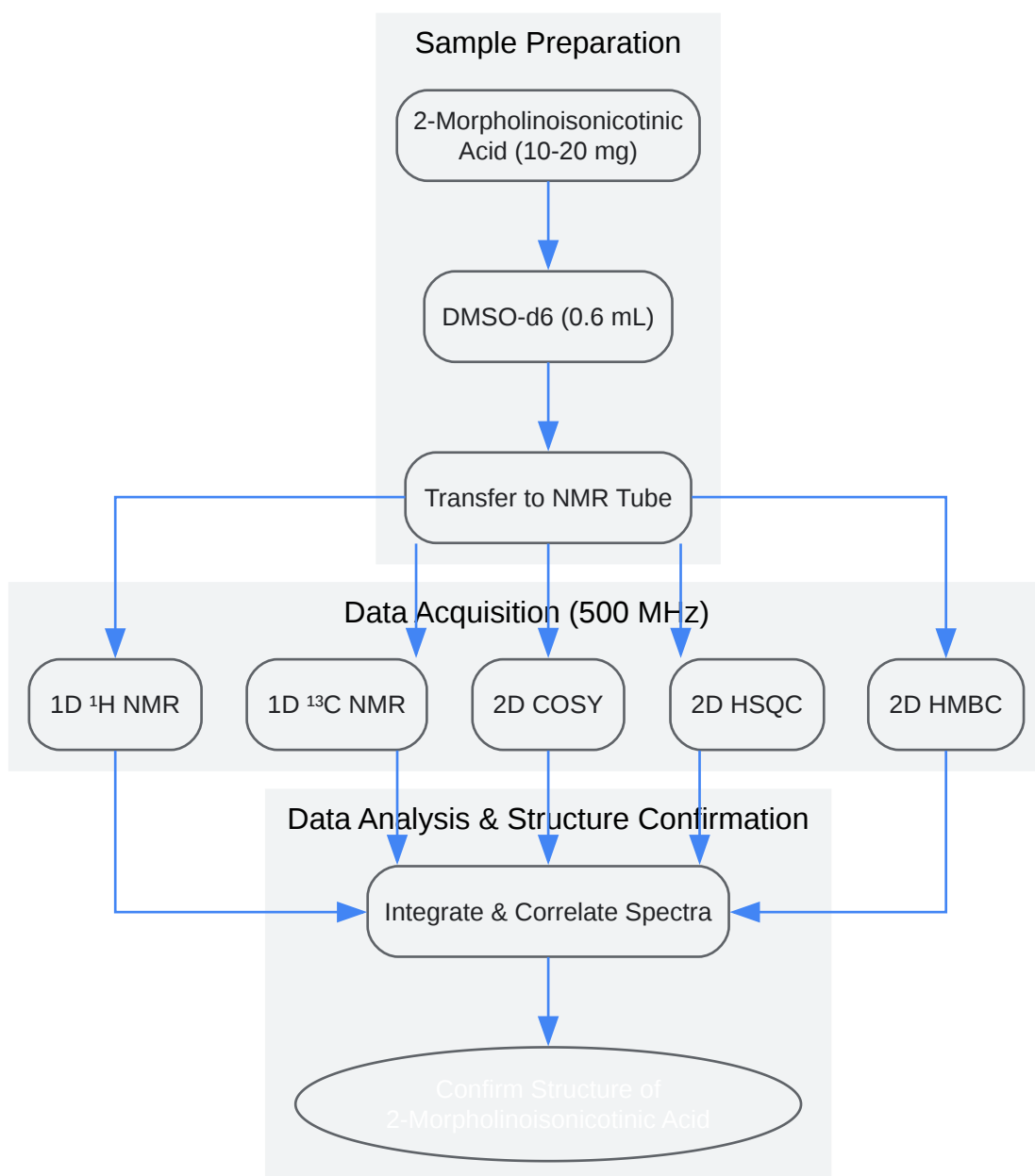
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

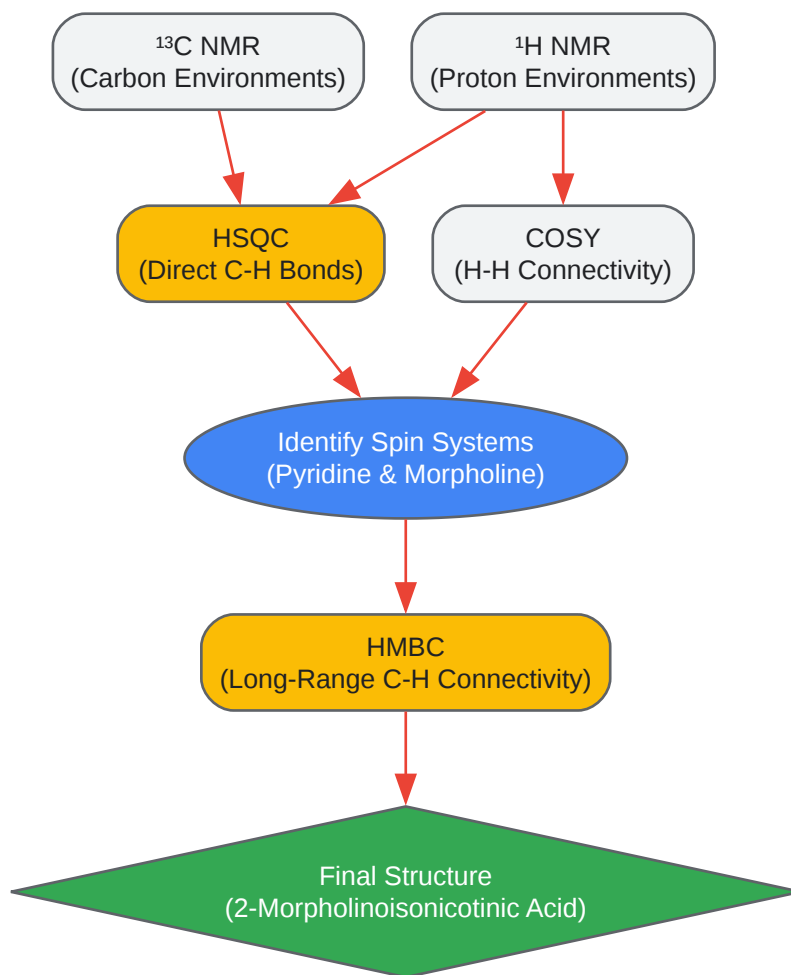
- Experiment: Standard 1D proton spectrum.
- Pulse Program: zg30
- Number of Scans: 16
- Spectral Width: 16 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 2 seconds
- Experiment: Standard 1D carbon spectrum with proton decoupling.
- Pulse Program: zgpg30
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 seconds
- Relaxation Delay: 2 seconds
- Experiment: Gradient-selected COSY.
- Pulse Program: cosygpqf
- Number of Scans: 4
- Increments (F1): 256

- Spectral Width (F1 & F2): 12 ppm
- Experiment: Gradient-selected, sensitivity-enhanced HSQC.[6]
- Pulse Program: hsqcedetgpsisp2.3
- Number of Scans: 8
- Increments (F1): 256
- Spectral Width (F2): 12 ppm
- Spectral Width (F1): 180 ppm
- ^1JCH Coupling Constant: Optimized for 145 Hz
- Experiment: Gradient-selected HMBC.[6]
- Pulse Program: hmbcgpndqf
- Number of Scans: 16
- Increments (F1): 256
- Spectral Width (F2): 12 ppm
- Spectral Width (F1): 220 ppm
- Long-range JCH Coupling Constant: Optimized for 8 Hz

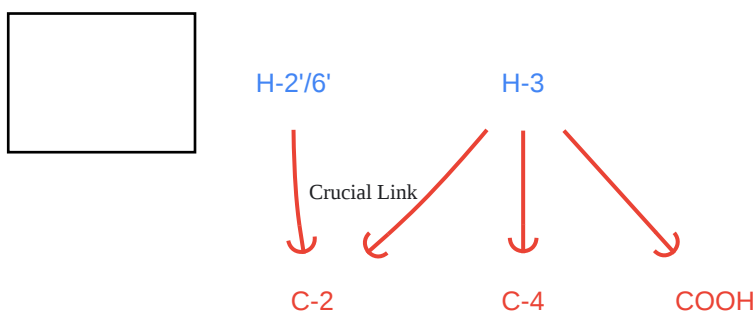
Data Interpretation and Structure Elucidation

The following diagrams illustrate the workflow and logic for interpreting the NMR data to confirm the structure of **2-Morpholinoisonicotinic acid**.





Key HMBC Correlations

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